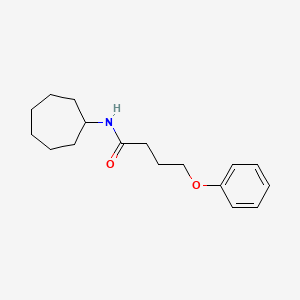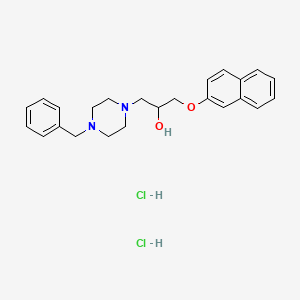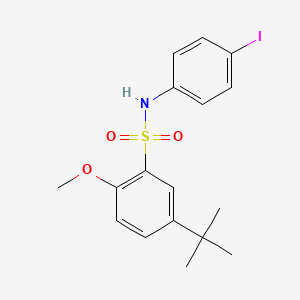
N-cycloheptyl-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-4-phenoxybutanamide, commonly known as CP 55,940, is a synthetic cannabinoid that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
CP 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily expressed in the central nervous system and immune cells, respectively. The activation of these receptors by CP 55,940 leads to a range of downstream effects, including the inhibition of neurotransmitter release and the modulation of immune function.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell proliferation and survival. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CP 55,940 is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, making it a valuable tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, the compound is also highly lipophilic and can be difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on CP 55,940 and related compounds. These include the development of more selective agonists and antagonists of the cannabinoid receptors, the investigation of the compound's potential therapeutic applications in a range of disease states, and the exploration of the underlying mechanisms of action of CP 55,940 and related compounds. Additionally, there is a need for further research into the potential risks and benefits of cannabinoid receptor activation in different physiological systems.
Synthesemethoden
The synthesis of CP 55,940 involves the reaction of phenoxybutyric acid with cycloheptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting amide is then subjected to a reaction with a chlorinated cannabinoid precursor, followed by deprotection to yield CP 55,940.
Wissenschaftliche Forschungsanwendungen
CP 55,940 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. The compound has been shown to have potent analgesic effects in animal models of pain, and may also have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-cycloheptyl-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c19-17(18-15-9-4-1-2-5-10-15)13-8-14-20-16-11-6-3-7-12-16/h3,6-7,11-12,15H,1-2,4-5,8-10,13-14H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKUFPLLEUEGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)

![2-chloro-5-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5029874.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029880.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5029883.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5029898.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029903.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5029916.png)
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)